![molecular formula C21H14ClN5O4 B14643659 N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline CAS No. 54778-18-6](/img/structure/B14643659.png)
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their diverse biological activities and applications in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline typically involves multiple steps, starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then chlorinated to introduce the chloro group at the 2-position.
Subsequently, the chlorinated indole derivative undergoes a condensation reaction with 2,4-dinitroaniline in the presence of a suitable catalyst to form the final compound. The reaction conditions often include refluxing in an organic solvent such as toluene or methanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amino groups.
Substitution: The chloro group in the indole moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dialkyl-2-phenylindol-3-ylglyoxylamides: These compounds share the indole moiety and have been studied for their biological activities.
2-phenylindole-3-acetamides: Another class of indole derivatives with potential therapeutic applications.
Uniqueness
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline is unique due to the presence of both chloro and nitro groups, which confer distinct chemical reactivity and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propiedades
Número CAS |
54778-18-6 |
|---|---|
Fórmula molecular |
C21H14ClN5O4 |
Peso molecular |
435.8 g/mol |
Nombre IUPAC |
N-[(2-chloro-1-phenylindol-3-yl)methylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C21H14ClN5O4/c22-21-17(13-23-24-18-11-10-15(26(28)29)12-20(18)27(30)31)16-8-4-5-9-19(16)25(21)14-6-2-1-3-7-14/h1-13,24H |
Clave InChI |
AWKCSEAUFJEXAL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=CC=CC=C3C(=C2Cl)C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14643586.png)
![nickel;(6Z)-6-[[(4-phenyl-1,3-thiazol-2-yl)amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643588.png)
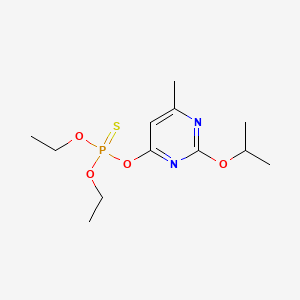
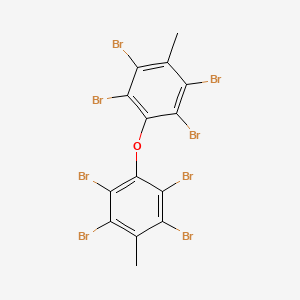
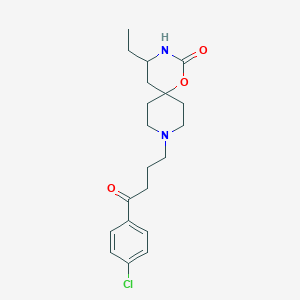
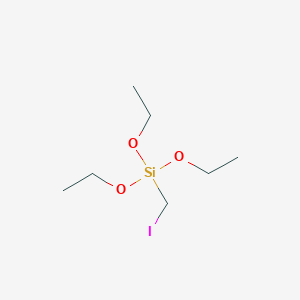
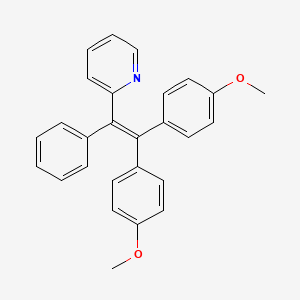

![3-(Ethoxycarbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14643617.png)
![2,3,4,5,7,7,8,8-Octafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14643631.png)
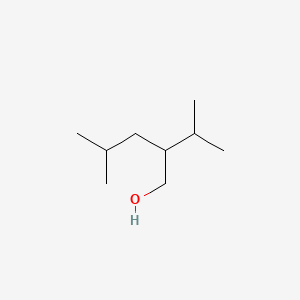
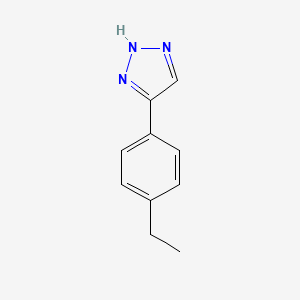
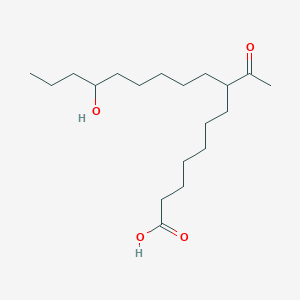
![2-Isopropenyl-2,3-dihydronaphtho[2,3-b]furan-4,9-dione](/img/structure/B14643654.png)
